molecular formula C12H21NO8 B8800662 (R)-Ethyl nipecotate-L-tartrate

(R)-Ethyl nipecotate-L-tartrate

Cat. No.: B8800662
M. Wt: 307.30 g/mol
InChI Key: HHPGQKZOPPDLNH-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-(-)-Ethyl Nipecotate Tartrate is a chiral compound that is often used in the synthesis of various pharmaceuticals and chemical intermediates. It is the tartrate salt of ®-(-)-ethyl nipecotate, which is an ester derivative of nipecotic acid. This compound is known for its enantioselective properties, making it valuable in the production of enantiomerically pure substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-Ethyl Nipecotate Tartrate typically involves the esterification of nipecotic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then reacted with tartaric acid to form the tartrate salt. The reaction conditions often include:

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Temperature: Reflux (approximately 78-80°C)

    Solvent: Ethanol

Industrial Production Methods: In industrial settings, the production of ®-(-)-Ethyl Nipecotate Tartrate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous esterification: Using a packed bed reactor with a solid acid catalyst

    Salt formation: Mixing the ester with tartaric acid in a crystallizer to precipitate the tartrate salt

Chemical Reactions Analysis

Types of Reactions: ®-(-)-Ethyl Nipecotate Tartrate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form nipecotic acid derivatives

    Reduction: Can be reduced to form nipecotamide

    Substitution: Can undergo nucleophilic substitution reactions to introduce different functional groups

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine

Major Products:

    Oxidation: Nipecotic acid derivatives

    Reduction: Nipecotamide

    Substitution: Various substituted nipecotate esters

Scientific Research Applications

®-(-)-Ethyl Nipecotate Tartrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds

    Biology: Studied for its potential as a neurotransmitter inhibitor

    Medicine: Investigated for its role in the development of anticonvulsant drugs

    Industry: Used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ®-(-)-Ethyl Nipecotate Tartrate involves its interaction with specific molecular targets, such as neurotransmitter transporters. It is believed to inhibit the reuptake of gamma-aminobutyric acid (GABA), thereby increasing its concentration in the synaptic cleft. This action is mediated through the binding of the compound to the GABA transporter, leading to its inhibition and subsequent increase in GABA levels.

Comparison with Similar Compounds

    (S)-(+)-Ethyl Nipecotate Tartrate: The enantiomer of ®-(-)-Ethyl Nipecotate Tartrate

    Nipecotic Acid: The parent compound from which ®-(-)-Ethyl Nipecotate Tartrate is derived

    Nipecotamide: A reduced form of nipecotic acid

Uniqueness: ®-(-)-Ethyl Nipecotate Tartrate is unique due to its enantioselective properties, which make it valuable in the synthesis of enantiomerically pure pharmaceuticals. Its ability to inhibit GABA reuptake also distinguishes it from other nipecotic acid derivatives, providing it with specific applications in neuroscience research.

Properties

Molecular Formula

C12H21NO8

Molecular Weight

307.30 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;ethyl (3R)-piperidine-3-carboxylate

InChI

InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;/m1./s1

InChI Key

HHPGQKZOPPDLNH-OGFXRTJISA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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